molecular formula C18H18O5 B1672759 Flavokawain A CAS No. 64680-84-8

Flavokawain A

Cat. No.: B1672759
CAS No.: 64680-84-8
M. Wt: 314.3 g/mol
InChI Key: CGIBCVBDFUTMPT-RMKNXTFCSA-N
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Mechanism of Action

Flavokawain A, also known as 2’-Hydroxy-4,4’,6’-trimethoxychalcone, is a naturally occurring chalcone extracted from the kava plant. It has been recognized for its potential therapeutic effects in various types of cancer . This article will explore the mechanism of action of this compound, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound primarily targets Protein arginine methyltransferase 5 (PRMT5) and cancer stem cells . PRMT5 is a type II PRMT that plays a crucial role in cancer development . Cancer stem cells are small tumor subpopulations capable of self-renewal and driving cancer heterogeneity .

Mode of Action

This compound interacts with its targets, leading to significant changes in cancer cell growth. It acts as a natural inhibitor of PRMT5, affecting its expression and thereby influencing cancer cell growth . Additionally, this compound has been found to decrease the size and numbers of tumor spheroids growing from cancer stem cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the NF-κB pathway and the inflammatory process in vitro . It also suppresses the vasculogenic mimicry of hepatocellular carcinoma (HCC) by inhibiting CXCL12 mediated epithelial-mesenchymal transition (EMT) . Furthermore, it inhibits Ubc12 neddylation, c-Myc, and keratin-8 expression in prostate tumor spheroids and xenograft tumors .

Result of Action

The molecular and cellular effects of this compound’s action are profound. It induces cell apoptosis by modulating arginine methylation in cancer . It also reduces the tumor-initiating properties and stemness of prostate cancer . Moreover, it has been shown to have an anti-apoptotic effect on ochratoxin-A-induced endothelial cell injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dietary intake of this compound has been shown to significantly reduce tumor growth in mice . .

Biochemical Analysis

Biochemical Properties

Flavokawain A has been found to interact with several important molecular proteins and signaling pathways . It has been revealed that this compound is involved in the induction of cell cycle arrest in several cancer cell lines . It has also been shown to inhibit the NF- κ B pathway and the inflammatory process in vitro .

Cellular Effects

This compound has been shown to significantly inhibit the proliferation of cancer cells . It induces apoptosis in bladder cancer cells via a Bax protein-dependent and mitochondria-dependent apoptotic pathway . It also affects the cell cycle regulation of a p53-wild-type bladder cancer cell line (RT4), increasing the amount of p21 and p27 cell cycle regulatory proteins and inducing a G1 arrest .

Molecular Mechanism

This compound affects downstream EGFR phosphorylation by regulating HSP90B1, thereby regulating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway . It also induces apoptosis in bladder cancer cells via a Bax protein-dependent and mitochondria-dependent apoptotic pathway .

Temporal Effects in Laboratory Settings

This compound has been shown to have significant effects over time in laboratory settings. It has been shown to significantly suppress the proinflammatory cytokine release but induce the secretion of interleukin-10 (IL-10), an anti-inflammatory cytokine .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have significant effects at different dosages. For instance, dietary feeding of this compound to mice bearing CD44+/CD133+ 22Rv1 xenograft tumors resulted in a significant reduction of tumor growth .

Metabolic Pathways

This compound has been found to suppress the FAK/PI3K/AKT signaling pathway in liver cancer cells . This effect is attributed to the induction of gene changes and the binding of this compound to the ATP sites of FAK and PI3K, resulting in the inhibition of their phosphorylation .

Transport and Distribution

This compound is not metabolized by the liver, but is mainly concentrated in urine, indicating that orally administrated this compound could specifically act on urinary tract carcinoma .

Subcellular Localization

For instance, it has been shown to favor the nuclear translocation of Nrf2, leading to the downstream expression of antioxidant proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxy-4,4’,6’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-4,6-dimethoxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and base concentration, are carefully controlled to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxy-4,4’,6’-trimethoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromination using bromine in acetic acid.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydrochalcones.

    Substitution: Brominated chalcones.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIBCVBDFUTMPT-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317535
Record name Flavokawain A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Hydroxy-4,4',6'-trimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37951-13-6, 3420-72-2
Record name Flavokawain A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37951-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavokawain A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3420-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flavokawain A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLAVOKAWAIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2'-Hydroxy-4,4',6'-trimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113 °C
Record name 2'-Hydroxy-4,4',6'-trimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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